molecular formula C7H13Cl3N6 B7950558 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine trihydrochloride

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine trihydrochloride

Cat. No.: B7950558
M. Wt: 287.6 g/mol
InChI Key: BQRXEHBRSQQVNH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine trihydrochloride is a heterocyclic compound that features both pyrazole and triazole rings These structures are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine trihydrochloride typically involves the reaction of 3,5-dimethylpyrazole with appropriate triazole precursors under controlled conditions. One common method involves the use of hydrazine derivatives and acetylacetone, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The process typically involves rigorous purification steps, such as recrystallization and chromatography, to obtain the trihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazole-triazole compounds .

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in coordination chemistry.

    1-Cyanoacetyl-3,5-dimethylpyrazole: Used in organic synthesis as a cyanoacetylating agent.

    Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: A ligand used in the formation of metal complexes.

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine trihydrochloride is unique due to its combined pyrazole and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6.3ClH/c1-5-3-6(2)13(11-5)7-10-9-4-12(7)8;;;/h3-4H,8H2,1-2H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRXEHBRSQQVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2N)C.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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